1-(6-氯-2-氧代-4-苯基-1,2-二氢喹啉-3-基)哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

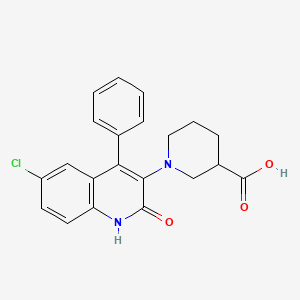

The compound "1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid" is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The structure of the compound suggests that it is a polysubstituted quinolone with a piperidine moiety, which may contribute to its antibacterial activity. The presence of a chloro group and a phenyl group on the quinoline ring is indicative of the potential for significant biological activity, as seen in other related compounds .

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the introduction of various substituents to the quinoline ring to enhance antibacterial activity. For example, the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has been explored, with the aim of improving the antibacterial properties of these compounds. The preparation of these derivatives, including the introduction of a piperazine or piperidine ring, has been described, and the resulting compounds have shown significant antibacterial activities . The synthesis of related compounds, such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, involves Michael addition reactions and has been confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their antibacterial activity. X-ray crystallography has been used to study the crystal structure of related compounds, providing insights into the molecular geometry and interactions between molecules. For instance, the study of a novel quinolone derivative revealed interactions such as C-H⋯O, C-C⋯Cl, and C-H⋯C, which are important for the stability and reactivity of the molecule . Density functional theory (DFT) calculations, including conformational analysis, have been employed to understand the molecular structure and properties of these compounds further .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions that are essential for their biological activity. The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring. For example, the introduction of a piperidine ring can affect the molecule's reactivity, as seen in the synthesis of related compounds . The local reactivity descriptors calculated for these molecules help identify chemically reactive sites, which are important for understanding how these compounds interact with bacterial targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as melting and decomposition properties, solubility, and dissociation constants, are important for their pharmaceutical application. The study of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a related impurity in the manufacture of ciprofloxacin, has provided valuable information on these properties. The relationships between solubility and factors such as ionic strength, temperature, and pH have been systematically investigated, which is crucial for improving the crystallization and purification processes of quinolone antibiotics . Theoretical calculations have also been used to estimate thermodynamic properties, which can predict the stability and reactivity of these compounds under different conditions .

科学研究应用

绿原酸:药理学综述和研究应用

药理学重要性

绿原酸是一种酚类化合物,具有多种生物和药理作用,包括抗氧化、抗菌、保肝、保护心脏、抗炎、神经保护、抗肥胖、抗病毒和抗微生物活性。它已被研究其在调节脂质和葡萄糖代谢方面的潜力,这有助于治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病。这种化合物展示了酚类化合物在管理各种健康状况和疾病方面的治疗潜力。

中枢神经系统药物合成中的官能团

中枢神经系统作用药物合成

研究发现,含有氮 (N)、硫 (S) 和氧 (O) 等杂原子的杂环化合物是一类重要的有机化合物,具有潜在的中枢神经系统作用。这些发现强调了某些官能团在合成可能在治疗中枢神经系统疾病中具有治疗应用的化合物中的重要性。这突出了结构复杂性在神经疾病的药物发现和开发中的作用。

有机污染物处理中的氧化还原介体

环境修复

氧化还原介体与氧化还原酶结合使用已显示出降解顽固性有机污染物的希望。这种应用表明化学化合物在增强环境修复工作方面的潜力,特别是在处理工业废水和减少污染方面。

肉桂酸衍生物在抗癌研究中的应用

抗癌应用

肉桂酸衍生物由于其作为抗癌剂的潜力而受到医学研究的关注。肉桂酸衍生物的结构多样性允许合成一系列具有抗肿瘤功效的化合物,这证明了化学合成在开发用于癌症治疗的新型疗法中的重要性。

未来方向

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many quinoline derivatives . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

属性

IUPAC Name |

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c22-15-8-9-17-16(11-15)18(13-5-2-1-3-6-13)19(20(25)23-17)24-10-4-7-14(12-24)21(26)27/h1-3,5-6,8-9,11,14H,4,7,10,12H2,(H,23,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLAWVGHSFFDCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518140.png)

![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)

![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)

![7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2518158.png)